molecular formula C21H20N4O2S B2840405 4-[(cyclopropylcarbonyl)amino]-N-(4-methylbenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide CAS No. 1251601-11-2

4-[(cyclopropylcarbonyl)amino]-N-(4-methylbenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide

Cat. No. B2840405
CAS RN: 1251601-11-2
M. Wt: 392.48
InChI Key: IGMZBCPMOSTAOI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its molecular formula, C21H20N4O2S. It contains a pyridin-2-ylisothiazole core, which is a heterocyclic structure containing nitrogen, sulfur, and carbon atoms. Attached to this core are a cyclopropylcarbonyl amino group and a 4-methylbenzyl group.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The amide group (-CONH2) is typically reactive towards acids, bases, and certain reagents that can facilitate hydrolysis or condensation reactions. The aromatic rings in the structure could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

Based on its molecular structure, this compound is likely to be a solid at room temperature. It’s also likely to have a relatively high melting point due to the presence of multiple aromatic rings and the amide functional group .

Scientific Research Applications

Synthesis and Characterization

4-[(cyclopropylcarbonyl)amino]-N-(4-methylbenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide is a compound involved in the synthesis and characterization of various heterocyclic compounds. In a study by Hassan, Hafez, and Osman (2014), 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides were synthesized, which involved similar structural frameworks. These compounds were then evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting their potential in cancer research (Hassan, Hafez, & Osman, 2014).

Antimicrobial and Antituberculosis Activity

Jeankumar et al. (2013) conducted a study on thiazole-aminopiperidine hybrid analogues, which are structurally related to the queried compound. They found that these compounds exhibited antimicrobial and antituberculosis activities, including inhibition of Mycobacterium tuberculosis DNA gyrase and cytotoxicity against various microbial strains. This suggests potential applications in treating bacterial infections and tuberculosis (Jeankumar et al., 2013).

Application in Liquid Crystal Synthesis

Ong et al. (2018) explored the synthesis of new calamitic liquid crystals containing heterocyclic pyridine, which shares similarities with the compound . Their research focused on the thermotropic behaviors of these crystals, indicating potential applications in materials science, particularly in the development of liquid crystal displays and other electronic devices (Ong et al., 2018).

Polymer Synthesis

Faghihi and Mozaffari (2008) investigated the synthesis of new polyamides using a compound that included a pyridyl moiety, similar to the queried compound. Their research contributed to the development of novel polymers with potential applications in various industries, including plastics and textiles (Faghihi & Mozaffari, 2008).

Cytotoxic Evaluation in Cancer Research

Govindaraj et al. (2021) conducted research on Schiff bases containing pyridinyl moiety, which relates to the structure of the queried compound. Their study focused on the synthesis, spectral characterization, and cytotoxic evaluation of these bases against human breast cancer cell lines, demonstrating potential applications in the development of new cancer therapies (Govindaraj et al., 2021).

properties

IUPAC Name

4-(cyclopropanecarbonylamino)-N-[(4-methylphenyl)methyl]-3-pyridin-2-yl-1,2-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c1-13-5-7-14(8-6-13)12-23-21(27)19-18(24-20(26)15-9-10-15)17(25-28-19)16-4-2-3-11-22-16/h2-8,11,15H,9-10,12H2,1H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMZBCPMOSTAOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(C(=NS2)C3=CC=CC=N3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyclopropaneamido-N-[(4-methylphenyl)methyl]-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide

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